2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-7-17(15(2)13-14)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFKZYHZCRSCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions. These reactions are widely applied in carbon–carbon bond forming processes, and their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions.
Pharmacokinetics
It’s known that the adme properties of similar compounds are often influenced by their stability and reactivity.
Biological Activity
2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, with a molecular formula of C18H22N2O3S and a molecular weight of 346.45 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 346.45 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This mechanism may also extend to modulating various signaling pathways involved in cellular processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that derivatives can inhibit EGFR phosphorylation, leading to apoptosis in cancer cells and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various strains of bacteria. In a study evaluating similar piperidine derivatives, some exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .
Pharmacokinetics
Pharmacokinetic studies reveal favorable profiles for compounds related to this structure. For example, one study reported an oral bioavailability of approximately 31.8% and clearance rates indicating manageable systemic exposure . Such properties suggest that this compound could be effective in therapeutic applications with appropriate dosing strategies.
Case Studies
- Antitumor Activity : A study involving the administration of similar compounds in mouse models showed a significant reduction in tumor size and improved survival rates. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.
- Toxicity Assessment : In toxicity evaluations, compounds structurally related to this compound were found to have low acute toxicity levels in animal models, supporting their potential use in clinical settings.
Scientific Research Applications
The compound exhibits diverse biological activities:
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in various metabolic pathways. For instance:
- Acetylcholinesterase Inhibition : The sulfonyl group allows for strong interactions with the active sites of enzymes like acetylcholinesterase, which is crucial for neuropharmacological applications.
Antibacterial Properties
Studies have shown that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Potential
Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .
Industrial Applications
In addition to its biological applications, 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has potential uses in:
- Pharmaceutical Development : Its unique structure makes it a valuable intermediate for synthesizing novel therapeutics targeting various diseases.
- Material Science : The compound's properties may be utilized in developing specialty chemicals and materials with specific functional characteristics.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound showed potent inhibition against acetylcholinesterase with IC50 values comparable to established drugs. This positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Antibacterial Activity
Another investigation revealed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .
Comparison with Similar Compounds
The following comparison focuses on structurally related sulfonamide-piperidine derivatives, emphasizing substituent effects on properties and bioactivity.
Structural and Physicochemical Properties
*Estimated based on molecular formula C₁₉H₂₂N₂O₃S.
Key Observations :
- Melting Points : Compounds with rigid substituents (e.g., dichlorophenyl in 6n) exhibit lower melting points, likely due to disrupted crystal packing, whereas methoxy groups (6o) support higher thermal stability .
- Synthetic Efficiency: Yields for sulfonamide-piperidine derivatives typically exceed 80% under optimized conditions, as seen in 6m–6o, compared to 67–81% for pyridine analogs with chloro and amino groups .
Pharmacological and Biochemical Insights
- Enzyme Inhibition: Sulfonamide-piperidine derivatives are known to inhibit carbonic anhydrases and serine proteases. The 2,4-dimethylphenyl group in the target compound may enhance selectivity due to steric hindrance, as seen in analogs with bulky substituents .
- Antimicrobial Activity : Pyridine-thiophene hybrids (e.g., BD288105 ) show moderate antimicrobial effects, suggesting the target compound’s pyridine moiety could contribute to similar activity.
- Drug-Likeness: Computational studies on chromeno-pyrimidine analogs indicate that piperidine-containing compounds often exhibit favorable oral bioavailability and LogP values (2–4), aligning with Lipinski’s rules .
Analytical Characterization
- IR Spectroscopy : Expected peaks include sulfonyl S=O (1150–1250 cm⁻¹), pyridine C=N (1600 cm⁻¹), and ether C-O (1200 cm⁻¹), consistent with analogs in and .
- ¹H NMR : The 2,4-dimethylphenyl group would show aromatic protons as a singlet (δ 6.8–7.2 ppm), while the piperidine protons resonate at δ 1.5–3.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
